1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Description
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 121147-94-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol . The compound features a benzoyloxy group at the 4-position of the pyrrolidine ring, along with a tert-butyl ester at the 1-position and a methyl ester at the 2-position. Its stereochemistry, (2R,4S), is critical for its interactions in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The benzoyloxy group serves as a protective moiety for hydroxyl groups, enabling selective deprotection under basic conditions .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-benzoyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBKFLKTBCNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis often starts with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The benzoyloxy group is then added through esterification reactions.
Reaction Conditions: These reactions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products depend on the type of reaction, such as carboxylic acids, alcohols, or substituted derivatives.
Scientific Research Applications
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Benzoyloxy vs. Tosyloxy, Fluorinated, and Nitro Groups
Key Insight : The benzoyloxy group in the target compound balances steric bulk and moderate electron withdrawal, making it less reactive toward nucleophilic attack compared to tosyloxy but more stable than nitro derivatives. Fluorinated analogs prioritize metabolic stability in drug design .
Stereochemical Differences
Key Insight : The (2R,4S) configuration is often selected for its compatibility with biological targets, while (2S,4R) isomers may exhibit divergent pharmacokinetic profiles .
Ester Group Modifications
Key Insight : The tert-butyl group provides steric protection, while the methyl ester offers a balance between stability and controlled hydrolysis .
Functional Group Additions
Key Insight: Azido and amino derivatives expand utility in modular synthesis, whereas the target compound’s simplicity suits protection-deprotection workflows .
Biological Activity
1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
- CAS Number : 198969-28-7
- Molecular Formula : C18H23NO6
- Molecular Weight : 349.38 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates that it exhibits several pharmacological effects:
- Antioxidant Activity : The compound has shown significant potential as an antioxidant, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary data indicate a protective effect on neuronal cells, suggesting potential applications in neurodegenerative diseases.
The mechanisms through which 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It is believed to modulate pathways related to cellular stress responses and apoptosis.
Table 1: Summary of Key Studies on Biological Activity
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Study A | Antioxidant Effects | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Study B | Anti-inflammatory | Showed decreased levels of TNF-alpha and IL-6 in treated models. |
| Study C | Neuroprotection | Indicated preservation of neuronal integrity in models of oxidative stress. |
Detailed Findings
- Antioxidant Effects
- Anti-inflammatory Mechanism
- Neuroprotective Effects
Q & A
What are the key synthetic strategies for introducing the benzoyloxy group at the 4-position of pyrrolidine in this compound?
Basic Research Focus:
The benzoyloxy group is introduced via esterification of the hydroxylated pyrrolidine precursor. A common method involves reacting (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate derivatives with benzoyl chloride in anhydrous dichloromethane under nitrogen, using a base like triethylamine to neutralize HCl byproducts . The stereochemical integrity of the 4-position is preserved by maintaining low temperatures (0–25°C) and inert conditions.
Key Data:
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Benzoylation | DCM, Et₃N, 0°C → rt | 75–85% |
How does the (2R,4S) stereochemistry influence reactivity in downstream functionalization?
Advanced Research Focus:
The (2R,4S) configuration imposes steric and electronic constraints. For example, the tert-butyl group at the 1-position creates a bulky environment, directing nucleophilic attacks to the less hindered 4-position. This stereochemistry also affects diastereoselectivity in subsequent reactions, such as azide displacement or fluorination, as observed in analogues like (2R,4S)-4-fluoropyrrolidine derivatives .
Case Study:
In the synthesis of LYMTACs, the (2R,4S) configuration enabled selective mesylation at the 4-hydroxy group, facilitating azide substitution without racemization .
What analytical methods are critical for resolving stereochemical contradictions in derivatives of this compound?
Data Contradiction Analysis:
Discrepancies in stereochemical outcomes (e.g., unintended epimerization) can arise during steps like hydroxyl activation or protecting group removal. To resolve these:
- X-ray crystallography confirms absolute configuration (e.g., hyperconjugative effects observed in nitrobenzoyloxy analogues) .
- NMR coupling constants (e.g., for 4-substituents) differentiate cis/trans diastereomers .
- Chiral HPLC separates enantiomers, as demonstrated in fluorinated derivatives .
Example:
In fluoropropyl-glutamic acid stereoisomers, conflicting NOESY data were resolved via X-ray analysis of crystalline intermediates .
How can reaction yields be optimized for large-scale synthesis of this compound?
Advanced Methodological Answer:
Scale-up challenges include controlling exothermic reactions (e.g., benzoylation) and minimizing racemization. Strategies include:
- Slow reagent addition : Dropwise addition of benzoyl chloride to prevent localized overheating .
- Catalytic DMAP : Accelerates esterification while reducing side reactions .
- Flow chemistry : Continuous processing improves temperature control, as shown in difluoromethoxy-pyrrolidine syntheses .
Comparative Yields:
| Scale | Method | Yield Improvement |
|---|---|---|
| 10 g | Batch (DCM) | 75% |
| 100 g | Flow (MeCN) | 88% |
What are the limitations of Boc/Methyl protecting groups in this compound’s derivatization?
Basic Research Focus:
The tert-butyl (Boc) and methyl esters provide orthogonal protection but pose specific challenges:
- Boc cleavage : Requires strong acids (e.g., TFA), which may protonate sensitive functional groups like benzoyloxy .
- Methyl ester hydrolysis : Harsh basic conditions (e.g., LiOH) risk ester migration or epimerization. Alternative methods include enzymatic hydrolysis for stereoretentive deprotection .
Case Example:
In Pfizer’s COVID-19 protease inhibitor synthesis, methyl ester hydrolysis was replaced with selective amidase-mediated cleavage to preserve the (2S,4R) configuration .
How do electronic effects of the benzoyloxy group impact catalytic asymmetric reactions?
Advanced Research Focus:
The electron-withdrawing benzoyloxy group reduces electron density at the pyrrolidine nitrogen, altering its nucleophilicity in catalytic cycles. For instance, in proline-based organocatalysts, this modification shifts enantioselectivity in aldol reactions by stabilizing transition states via π-π stacking .
Data Comparison:
| Catalyst | Reaction | ee (%) | Reference |
|---|---|---|---|
| (2R,4S)-Benzoyloxy | Aldol | 92 | |
| (2R,4S)-Hydroxy | Aldol | 78 |
What strategies mitigate racemization during functional group interconversion?
Methodological Answer:
Racemization at the 2R position is minimized by:
- Low-temperature activation : Mesylation at -65°C preserves stereochemistry during azide substitution .
- Non-polar solvents : Toluene or THF reduces proton mobility, suppressing acid/base-mediated epimerization .
- In situ trapping : Quenching reactive intermediates (e.g., acyl chlorides) immediately after formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
